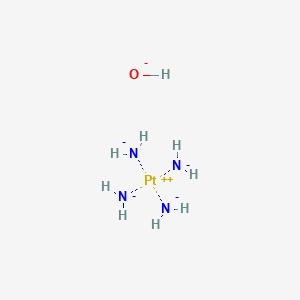![molecular formula C10H10N2OS B15134001 5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The unique structure of 5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of AKT1, a protein kinase involved in various cellular processes, including cell growth and survival . This makes it a promising candidate for the development of new anti-cancer agents, particularly for the treatment of acute myeloid leukemia . Additionally, it has antimicrobial properties and can be used in the development of new antibiotics .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of AKT1, it can disrupt various signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a valuable compound for cancer therapy .
Comparison with Similar Compounds
5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For example, pyrido[2,3-d]pyrimidin-5-one derivatives have shown antiproliferative activity, while pyrido[2,3-d]pyrimidin-7-one derivatives are known for their tyrosine kinase inhibitory properties . The unique structure of 5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one, particularly the presence of the thiophene ring, contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5,8H,1-4H2 |
InChI Key |
UJFLVGJAEQVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3C(=NC=NC3=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)




![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)



